![molecular formula C28H25N3O2S2 B2379239 2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 496027-77-1](/img/structure/B2379239.png)

2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

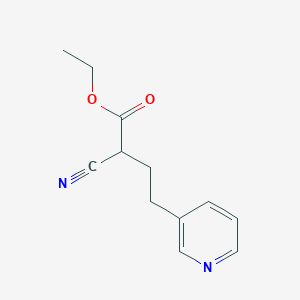

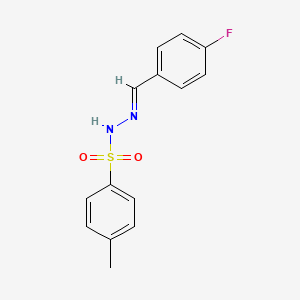

The compound contains several functional groups and structural motifs that are common in organic chemistry. These include a pyrrole ring, a thieno[2,3-d]pyrimidin-4-one moiety, and a phenyl group. The presence of these groups suggests that the compound may have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole and thieno[2,3-d]pyrimidin-4-one rings would give the molecule a certain degree of rigidity, while the phenyl and methyl groups could provide some flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole and thieno[2,3-d]pyrimidin-4-one rings, as well as the phenyl and methyl groups. The pyrrole ring, for example, is a heterocycle that is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole and thieno[2,3-d]pyrimidin-4-one rings could affect its solubility, while the phenyl and methyl groups could influence its volatility .Applications De Recherche Scientifique

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

One study focused on the synthesis of thieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The compounds demonstrated potent inhibitory activities, suggesting their potential in designing new therapeutic agents for cancer treatment (Gangjee et al., 2008).

Fluorescence Binding with Bovine Serum Albumin

Another study investigated the interactions between novel p-hydroxycinnamic acid amides and bovine serum albumin (BSA), revealing insights into the binding mechanisms and the potential of these compounds in drug delivery systems (Meng et al., 2012).

Antitumor and Antibacterial Potential

Research into 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines highlighted their potential as inhibitors of thymidylate synthase, with applications in antitumor and antibacterial therapies (Gangjee et al., 1996).

Insecticidal and Antibacterial Potential

A study on the synthesis of pyrimidine linked pyrazole heterocyclics demonstrated their insecticidal and antibacterial potential, offering new avenues for agricultural and medical applications (Deohate & Palaspagar, 2020).

Antimicrobial and Antifungal Effects

Novel pyrazolopyrimidines were synthesized and evaluated for their antimicrobial and antifungal effects, showing promising activity against a range of pathogens, indicating their potential in developing new antimicrobial agents (Alsaedi et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O2S2/c1-17-15-23(19(3)30(17)21-11-7-5-8-12-21)24(32)16-34-28-29-26-25(18(2)20(4)35-26)27(33)31(28)22-13-9-6-10-14-22/h5-15H,16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLXCOLSRMOGPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2379164.png)

![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-methylphenyl)ethanone](/img/structure/B2379165.png)

![3-[(4-chlorophenyl)methoxy]-N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]thiophene-2-carbohydrazide](/img/structure/B2379168.png)

![Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate](/img/structure/B2379169.png)

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2379171.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2379172.png)